C620-0696 is a small molecule compound identified as a potent inhibitor targeting the bromodomain of the Bromodomain PHD-finger Transcription Factor (BPTF), which plays a crucial role in chromatin remodeling and gene expression regulation. BPTF is implicated in various oncogenic processes, particularly in non-small-cell lung cancer (NSCLC) where it regulates the expression of key oncogenes such as c-MYC. The discovery of C620-0696 emerged from computational docking studies aimed at identifying selective inhibitors for BPTF, which is a significant target due to its involvement in cancer progression .
C620-0696 was first reported in 2019 by Jiahui Xu and colleagues, who utilized virtual screening techniques to identify potential inhibitors of the BPTF bromodomain. This compound is classified as an epigenetic modulator due to its ability to interfere with protein interactions that regulate chromatin structure and function, thereby influencing gene transcription .
The molecular structure of C620-0696 is characterized by specific functional groups that facilitate its interaction with the BPTF bromodomain. While detailed structural data is not extensively published, it is known that the compound exhibits a binding affinity (Kd) of approximately 35.5 μM for BPTF, indicating moderate affinity which is significant for therapeutic applications .
C620-0696 primarily functions through competitive inhibition of BPTF's binding to acetylated histones, disrupting its role in chromatin remodeling. The compound has been shown to induce apoptosis and inhibit colony formation in NSCLC cells, suggesting that it may trigger downstream signaling pathways associated with cell death and growth inhibition . The specific chemical reactions involved in its mechanism of action remain an area for further research.
C620-0696 exerts its effects by binding to the bromodomain of BPTF, thereby inhibiting its interaction with acetylated lysines on histones. This disruption leads to decreased transcriptional activation of oncogenes such as c-MYC, which is essential for tumor growth and survival in various cancers. The compound's ability to suppress c-MYC expression highlights its potential as a therapeutic agent in targeting epigenetic regulators involved in cancer progression .
While specific physical properties such as melting point or solubility are not extensively documented for C620-0696, general characteristics can be inferred based on similar compounds within its class. Typically, small molecule inhibitors like C620-0696 exhibit moderate solubility in common organic solvents, stability under physiological conditions, and favorable pharmacokinetic profiles conducive to cellular uptake .
C620-0696 has potential applications in cancer research and therapy, particularly as a tool for studying the role of BPTF in oncogenesis. Its ability to inhibit c-MYC expression positions it as a candidate for further development into a therapeutic agent aimed at treating NSCLC and possibly other malignancies where BPTF plays a critical role. The ongoing exploration of small molecule inhibitors like C620-0696 underscores the importance of epigenetic targets in modern oncology .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4